2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide
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Description
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withCYP51 (sterol 14a-demethylase) and receptor tyrosine kinases . These targets play crucial roles in ergosterol biosynthesis and signal transduction, respectively .
Mode of Action
The compound’s mode of action involves direct binding to its targets, leading to significant changes in their function. For instance, when the compound binds to CYP51, it inhibits ergosterol biosynthesis, resulting in the depletion of ergosterol and the concomitant increase in 14a-methylated sterols .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway by inhibiting the function of CYP51 . Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts cell membrane integrity and function. The increase in 14a-methylated sterols further exacerbates this disruption .
Result of Action
The compound’s action results in the disruption of cell membrane integrity and function due to the depletion of ergosterol and the increase in 14a-methylated sterols . This can lead to cell death, providing a potential mechanism for the compound’s fungicidal activity.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULLHSQZXWKOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.